molecular formula C15H17F2N3O B7009303 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

Cat. No.: B7009303
M. Wt: 293.31 g/mol
InChI Key: YVUQKTOYLSIQPH-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a cyclopropyl group, and a difluoromethyl-substituted pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-9(11-4-5-13(14(16)17)19-6-11)18-7-12-8-20-15(21-12)10-2-3-10/h4-6,8-10,14,18H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUQKTOYLSIQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NCC2=CN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group is usually introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or through a Simmons-Smith reaction involving diiodomethane and zinc-copper couple.

  • Attachment of the Pyridine Ring: : The difluoromethyl-substituted pyridine can be synthesized separately and then coupled to the oxazole-cyclopropyl intermediate through a nucleophilic substitution reaction or a cross-coupling reaction, such as a Suzuki or Heck reaction.

  • Final Assembly: : The final step involves the formation of the ethanamine linkage, which can be achieved through reductive amination or other suitable amination techniques.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.

  • Reduction: : Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to ring opening or defluorination, respectively.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products

    Oxidation: Imine or oxime derivatives.

    Reduction: Reduced oxazole or defluorinated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

  • Biology: : Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

  • Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the difluoromethyl group are likely to play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(methyl)pyridin-3-yl]ethanamine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.

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